EMA400

Oral Bioavailability Neuropathic Pain AT2R Antagonist

EMA400 (CAS 152362-51-1), also designated rac-Olodanrigan or PD-126055, is a small molecule belonging to the tetrahydroisoquinoline carboxylic acid class. It functions as a potent and highly selective antagonist of the angiotensin II type 2 receptor (AT2R), with an IC50 of 75.2 nM against the rat AT2R and a demonstrated >30,000-fold selectivity over the angiotensin II type 1 receptor (AT1R) in radioligand binding assays.

Molecular Formula C32H29NO5
Molecular Weight 507.6 g/mol
CAS No. 152362-51-1
Cat. No. B1671198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEMA400
CAS152362-51-1
SynonymsEMA400;  EMA 400;  EMA-400;  PD-126055;  PD126055;  PD 126055
Molecular FormulaC32H29NO5
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5
InChIInChI=1S/C32H29NO5/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22/h2-18,27,29H,19-21H2,1H3,(H,35,36)
InChIKeyGHBCIXGRCZIPNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





EMA400 (CAS 152362-51-1) Technical Baseline for Scientific Procurement


EMA400 (CAS 152362-51-1), also designated rac-Olodanrigan or PD-126055, is a small molecule belonging to the tetrahydroisoquinoline carboxylic acid class. It functions as a potent and highly selective antagonist of the angiotensin II type 2 receptor (AT2R), with an IC50 of 75.2 nM against the rat AT2R and a demonstrated >30,000-fold selectivity over the angiotensin II type 1 receptor (AT1R) in radioligand binding assays [1]. EMA400 is a racemic mixture of the (S)-enantiomer (EMA401) and the (R)-enantiomer (EMA402) [2].

Procurement Risks of Substituting EMA400 with In-Class AT2R Antagonists


While the angiotensin II type 2 receptor (AT2R) is an established target for neuropathic pain, AT2R antagonists within the same chemical series are not interchangeable. The EMA series (EMA200, EMA300, EMA400) exhibits profound differences in pharmacokinetic and pharmacodynamic properties that critically impact their utility in research and development. For instance, the oral bioavailability and systemic exposure of EMA400 are drastically higher than its predecessors, which directly translates to a significant difference in in vivo potency [1]. Simply substituting a compound with a similar IC50 value without accounting for these downstream parameters will lead to unreliable and non-reproducible experimental outcomes, particularly in chronic in vivo models where consistent drug exposure is paramount. The data below quantifies these specific points of differentiation that mandate precise compound selection.

EMA400 Comparative Quantitative Evidence Guide for Differentiated Procurement


EMA400 vs. EMA200/EMA300: Superior Oral Bioavailability in Rat Models

EMA400 demonstrates significantly higher oral bioavailability compared to its earlier-generation analogs EMA200 and EMA300. In Sprague-Dawley rats, the oral bioavailability (F%) of EMA400 was approximately 28%, which is nearly 4- to 5-fold greater than that observed for EMA200 (5.9%) and EMA300 (7.1%) [1].

Oral Bioavailability Neuropathic Pain AT2R Antagonist Preclinical PK

EMA400 vs. EMA200/EMA300: Drastically Higher Systemic Exposure (AUC) in Rats

EMA400 achieves substantially higher systemic exposure compared to its predecessors. The dose-normalized oral AUC0-∞ for EMA400 was 398.6 hour·kg/mL. This is approximately 61-fold higher than the exposure achieved with EMA200 (6.5 hour·kg/mL) and 29-fold higher than with EMA300 (13.9 hour·kg/mL) [1].

Systemic Exposure Pharmacokinetics Neuropathic Pain AT2R Antagonist

EMA400 vs. EMA200/EMA300: Superior Potency in a Rat Model of Neuropathic Pain

The superior pharmacokinetic profile of EMA400 directly correlates with a marked increase in in vivo analgesic potency. In the rat Chronic Constriction Injury (CCI) model of neuropathic pain, EMA400 exhibited an ED50 of 0.013 mg/kg for the relief of mechanical allodynia. This is 60-fold more potent than EMA300 (ED50 0.78 mg/kg) and 248-fold more potent than EMA200 (ED50 3.22 mg/kg) [1].

Neuropathic Pain CCI Model In Vivo Efficacy ED50

EMA400 vs. Enantiomers EMA401 and EMA402: Distinct Pharmacological Profiles

EMA400 is a racemic mixture, and its activity is not equally derived from its two enantiomers. While both EMA400 and its S-enantiomer (EMA401) show high potency and selectivity for AT2R over AT1R (>30,000-fold), the R-enantiomer (EMA402) is significantly less potent. EMA402 has an IC50 of 804 nM at the rat AT2R, which is over 10-fold higher (less potent) than EMA400 (IC50 75.2 nM) [1]. This indicates that the activity of the racemate is driven primarily by the S-enantiomer.

Enantiomer Selectivity Chiral Resolution AT2R Binding R-enantiomer

EMA400 Series vs. Angiotensin II: Target Selectivity Profile

A key differentiator for EMA400 and its analogs is their high selectivity for the AT2 receptor over the AT1 receptor, a feature not shared by the endogenous ligand. While angiotensin II binds to AT1R and AT2R with relatively similar affinities (KD of 14.9 nM and 1.6 nM, respectively), EMA400 exhibits a selectivity window of >30,000-fold (IC50 75.2 nM for AT2R vs. 2,918 nM for AT1R) [1]. This starkly contrasts with the endogenous ligand, which lacks this discriminatory power.

Target Selectivity AT1R Antagonism Cardiovascular Safety

EMA400 vs. EMA200/EMA300: Superior Clearance and Volume of Distribution Profile

EMA400 displays a fundamentally different disposition profile compared to earlier series members. Following intravenous administration in rats, EMA400 had a low plasma clearance (Cl) of 0.71 L/h/kg and a low volume of distribution (Vd) of 6.0 L/kg. In contrast, EMA200 and EMA300 exhibited much higher clearance (9.3 and 6.1 L/h/kg) and extremely high volumes of distribution (47.3 and 76.8 L/kg) [1].

Plasma Clearance Volume of Distribution Pharmacokinetics Drug Disposition

Recommended Research and Procurement Scenarios for EMA400


Preclinical Efficacy Studies in Rodent Models of Neuropathic Pain

EMA400 is the preferred compound for establishing proof-of-concept in vivo efficacy in neuropathic pain models, such as the rat Chronic Constriction Injury (CCI) model. Its demonstrated 248-fold higher potency (ED50 = 0.013 mg/kg) over the earlier analog EMA200 [1] allows for robust analgesia with minimal compound usage, making it highly economical for large-scale or long-term studies.

Oral Dosing Studies for Chronic Pain Models

For experiments requiring consistent systemic exposure via oral gavage or dietary administration, EMA400 is the clear choice over earlier AT2R antagonists. Its 4- to 5-fold higher oral bioavailability (~28%) [1] ensures reliable and reproducible drug levels, reducing inter-animal variability and the likelihood of failed experiments due to inadequate drug absorption.

Investigating AT2R-Specific Pharmacology without Cardiovascular Interference

EMA400's >30,000-fold selectivity for AT2R over AT1R [1] makes it an essential tool for dissecting the specific role of the AT2 receptor in pain, inflammation, or tissue remodeling. Unlike the endogenous ligand angiotensin II, which has poor selectivity, EMA400 allows researchers to activate or block AT2R pathways without confounding effects on blood pressure or the AT1R-mediated renin-angiotensin system.

Chiral Pharmacology and Enantiomer Control Studies

EMA400 (racemate) serves as a key reference compound for studies comparing the activity of its pure enantiomers, EMA401 (S-enantiomer) and EMA402 (R-enantiomer). The data show that EMA402 is over 10-fold less potent than EMA400 [1], making it an ideal inactive or less active control for experiments aiming to validate AT2R-mediated mechanisms or to study stereospecific target engagement.

Quote Request

Request a Quote for EMA400

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.